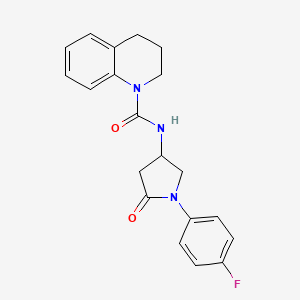
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O2 and its molecular weight is 353.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
The molecular formula for this compound is C17H18FN3O2. Its structure features a quinoline core substituted with a fluorophenyl and a pyrrolidine moiety, which are known to influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been noted to affect enzymes related to folic acid synthesis, similar to sulfonamides that inhibit dihydropteroate synthase, disrupting bacterial growth and proliferation.
- Receptor Modulation : It potentially interacts with various receptors, influencing signaling pathways that regulate cell growth and survival. The presence of the fluorophenyl group enhances binding affinity to certain proteins.
Antimicrobial Activity
Research indicates that compounds with structural similarities exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against strains resistant to traditional antibiotics, suggesting that this compound may also possess similar activities .
Antiproliferative Effects
In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines. For example, related quinoline derivatives have shown significant antiproliferative effects against breast and lung cancer cells at low micromolar concentrations .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the antiproliferative activity of various quinoline derivatives against several cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the range of 0.5 to 5 µM, suggesting potent activity against tumor growth .
- Antibacterial Screening : Another study focused on the antibacterial properties of similar compounds, showing moderate to strong activity against Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be effective in treating infections caused by resistant strains .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:
- Absorption : Compounds in this class are generally well absorbed from the gastrointestinal tract.
- Distribution : They exhibit wide distribution across body tissues, which is beneficial for targeting systemic infections or tumors.
- Metabolism : Metabolized primarily in the liver, leading to various active metabolites that may also contribute to biological activity.
属性
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c21-15-7-9-17(10-8-15)24-13-16(12-19(24)25)22-20(26)23-11-3-5-14-4-1-2-6-18(14)23/h1-2,4,6-10,16H,3,5,11-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYVPLFLSDYMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














